Cas no 20196-89-8 (Kaempferol 7-O-rhamnoside)

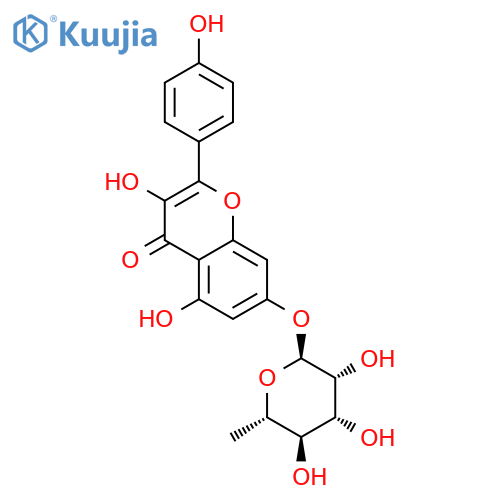

Kaempferol 7-O-rhamnoside structure

商品名:Kaempferol 7-O-rhamnoside

CAS番号:20196-89-8

MF:C21H20O10

メガワット:432.377507209778

MDL:MFCD17166987

CID:1080840

PubChem ID:25079965

Kaempferol 7-O-rhamnoside 化学的及び物理的性質

名前と識別子

-

- Kaempferol 7-O-rhamnoside

- [ "" ]

- Kaempferol-7-O-rhamnoside

- 20196-89-8

- Kaempferol7-O-rhamnoside

- E88730

- J427.598E

- BDBM50331857

- UNII-79YJI9GIF1

- MASSBANK PR100942

- 4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-

- KAEMPFEROL 7-O-.ALPHA.-L-RHAMNOPYRANOSIDE

- 4H-1-BENZOPYRAN-4-ONE, 7-((6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)OXY)-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-

- 79YJI9GIF1

- KAEMPFEROL 7-.ALPHA.-L-RHAMNOSIDE

- CHEMBL1289337

- Kaem-7-Rha

- KAMPFEROL-7-O-RHAMNOSIDE

- 7-(.ALPHA.-L-RHAMNOPYRANOSYLOXY)-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE

- 4H-1-Benzopyran-4-one, 7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-3,5-dihydroxy-2-(4-hydroxyphenyl)-

- .ALPHA.-RHAMNOISOROBIN

- kaempferol-7-o-alpha-l-rhamnoside

- DTXSID60174034

- MASSBANK PR101008

- Kaempferol-7-rhamnoside

- HY-N3431

- Alpha-Rhamnoisorobin

- MS-27706

- SCHEMBL571498

- AKOS032949016

- Q27266794

- 3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-DEOXY-.ALPHA.-L-MANNOPYRANOSIDE

- KAEMPFEROL-7-O-.ALPHA.-L-RHAMNOSIDE

- 3,4',5-TRIHYDROXY-7-(.ALPHA.-L-RHAMNOPYRANOSYLOXY)FLAVONE

- CS-0024215

- 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

- 3, 5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S, 3R, 4R, 5R, 6S)-3, 4, 5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

- MASSBANK PR100941

- Kaempferol 7-rhamnoside

-

- MDL: MFCD17166987

- インチ: InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1

- InChIKey: HQNOUCSPWAGQND-GKLNBGJFSA-N

- ほほえんだ: C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Oc2cc(c3c(c2)oc(c(c3=O)O)c4ccc(cc4)O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 432.10600

- どういたいしつりょう: 432.10564683g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 10

- 重原子数: 31

- 回転可能化学結合数: 3

- 複雑さ: 702

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 166Ų

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.665±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 231-234 ºC

- ふってん: 753.2±60.0 °C at 760 mmHg

- フラッシュポイント: 267.9±26.4 °C

- ようかいど: ほとんど溶けない(0.091 g/l)(25ºC)、

- PSA: 170.05000

- LogP: 0.78310

- じょうきあつ: 0.0±2.6 mmHg at 25°C

Kaempferol 7-O-rhamnoside セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Kaempferol 7-O-rhamnoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN96224-10mg |

Kaempferol 7-O-rhamnoside |

20196-89-8 | >=98% | 10mg |

$338 | 2023-09-19 | |

| Ambeed | A338770-50mg |

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |

20196-89-8 | 99% | 50mg |

$1270.0 | 2025-02-28 | |

| A2B Chem LLC | AB03400-50mg |

Kaempferol 7-O-rhamnoside |

20196-89-8 | 98% | 50mg |

$1019.00 | 2024-04-20 | |

| Aaron | AR0028MS-10mg |

4H-1-Benzopyran-4-one, 7-[(6-deoxy-α-L-mannopyranosyl)oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)- |

20196-89-8 | 99% | 10mg |

$445.00 | 2025-02-11 | |

| Ambeed | A338770-1mg |

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |

20196-89-8 | 99% | 1mg |

$123.0 | 2025-02-28 | |

| eNovation Chemicals LLC | K34089-25mg |

Kaempferol 7-O-rhamnoside |

20196-89-8 | 98% | 25mg |

$985 | 2025-02-25 | |

| eNovation Chemicals LLC | K34089-25mg |

Kaempferol 7-O-rhamnoside |

20196-89-8 | 98% | 25mg |

$985 | 2025-03-03 | |

| eNovation Chemicals LLC | K34089-5mg |

Kaempferol 7-O-rhamnoside |

20196-89-8 | 98% | 5mg |

$325 | 2025-03-03 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1827-5 mg |

Kaempferol 7-O-rhamnoside |

20196-89-8 | 5mg |

¥3549.00 | 2022-04-26 | ||

| eNovation Chemicals LLC | K34089-25mg |

Kaempferol 7-O-rhamnoside |

20196-89-8 | 98% | 25mg |

$985 | 2024-05-24 |

Kaempferol 7-O-rhamnoside サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

(CAS:20196-89-8)Kaempferol7-O-rhamnoside

注文番号:CRN0219

在庫ステータス:in stock

はかる:5mg/20mg/50mg

清らかである:≥98%

最終更新された価格情報:Friday, 14 March 2025 10:55

価格 ($):

Kaempferol 7-O-rhamnoside 関連文献

-

Tiexin Zeng,Qi Xiao,Jianuo Zhang,Xiao Sun,Baolin Guo,Jin Pei,Lin-Fang Huang Food Funct. 2023 14 2710

-

F. E. King,R. M. Acheson J. Chem. Soc. 1950 168

-

Jeffrey B. Harborne,Christine A. Williams Nat. Prod. Rep. 2001 18 310

-

Jin-Qian Yu,An-Jun Deng,Hai-Lin Qin Anal. Methods 2014 6 1067

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:20196-89-8)Kaempferol 7-O-rhamnoside

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:20196-89-8)Kaempferol 7-O-rhamnoside

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg

価格 ($):324/421/675/1143